molecular formula C17H29N3O3S B5422987 N-benzyl-4-[(dimethylamino)methyl]-4-hydroxy-N-methyl-1-azepanesulfonamide

N-benzyl-4-[(dimethylamino)methyl]-4-hydroxy-N-methyl-1-azepanesulfonamide

Cat. No.: B5422987
M. Wt: 355.5 g/mol
InChI Key: PMTXSTPPMGOYGL-UHFFFAOYSA-N
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Description

Compounds like N-benzyl-4-[(dimethylamino)methyl]-4-hydroxy-N-methyl-1-azepanesulfonamide typically belong to a class of organic compounds known as benzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzaldehyde derivatives . For instance, 1-Benzyl-4-N,N-dimethylaminopyridinium salt showed high catalytic activity in the selective oxidation of p-xylene .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray diffraction . The structure can also be predicted using computational methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve oxidation processes . The primary oxidation products can be further oxidized, leading to a variety of products .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Properties

IUPAC Name

N-benzyl-4-[(dimethylamino)methyl]-4-hydroxy-N-methylazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3S/c1-18(2)15-17(21)10-7-12-20(13-11-17)24(22,23)19(3)14-16-8-5-4-6-9-16/h4-6,8-9,21H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTXSTPPMGOYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCN(CC1)S(=O)(=O)N(C)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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